molecular formula C14H12O3S B2415376 2-Tosylbenzaldehyde CAS No. 171503-27-8

2-Tosylbenzaldehyde

Cat. No. B2415376
CAS RN: 171503-27-8
M. Wt: 260.31
InChI Key: ORSXVDXFBGUMIE-UHFFFAOYSA-N
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Description

2-Tosylbenzaldehyde, also known as 2-[(4-Methylphenyl)sulfonyl]benzaldehyde, is a compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 g/mol . This compound is widely used in organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonyl group and an aldehyde group . The IUPAC name for this compound is 2-(4-methylphenyl)sulfonylbenzaldehyde . The InChI string and the canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.31 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 260.05071541 g/mol . The topological polar surface area of the compound is 59.6 Ų .

Scientific Research Applications

1. Building Block for Generating Cyclic Compounds

2-Tosylbenzaldehyde and its derivatives, like 2-alkynylbenzaldehyde, are crucial in the synthesis of functionalized polycyclic compounds, particularly heterocycles. These are achieved through tandem reactions, which are noted for their simplicity, high efficiency, and superior atom economy. The development in this area has been pivotal in designing complex compounds and synthesizing natural products (Wang, Kuang, & Wu, 2012).

2. Chemical Actinometer for Solution and Ice Photochemistry

2-Nitrobenzaldehyde, a related compound, serves as a photochemically sensitive and thermally robust actinometer. Its use extends to various solution and ice experiments, where its light absorbance and photochemical properties are measured, providing insights into its quantum efficiencies and molar absorptivities (Galbavy, Ram, & Anastasio, 2010).

3. Synthesis of Heterocyclic Compounds

This compound derivatives are used in the synthesis of 1-aryl-1H-indazoles, an important class of heterocyclic compounds. This process involves a reaction with arylhydrazines in the presence of a palladium catalyst, demonstrating its role in the construction of compounds with potential biological and medicinal applications (Cho et al., 2004).

4. Biocatalytic Multistep Oxidation

In biotechnology, this compound derivatives have been utilized in developing whole-cell biocatalytic systems for the multistep oxidation of specific compounds. For example, a system was designed for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde using recombinant Escherichia coli cells, demonstrating the compound's utility in biotransformations (Bühler et al., 2003).

5. Crystal Structure Analysis

This compound derivatives have been studied for their crystal structures, providing insights into molecular conformations and interactions. Such studies are essential for understanding the material properties and potential applications in various scientific fields (Sanmartín et al., 2007).

6. Generation of Biologically Active Compounds

This compound derivatives have been used in multicomponent reactions to generate biologically active compounds. These compounds exhibit potential as enzyme inhibitors and have shown preliminary success in biological assays, underscoring their significance in drug discovery and medicinal chemistry (Chen & Wu, 2010).

properties

IUPAC Name

2-(4-methylphenyl)sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXVDXFBGUMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzaldehyde (12.4 g, 100 mmol) in DMSO (75 mL) is added p-toluenesulfinic acid sodium salt (19.6 g, 110 mmol), and the reaction mixture is heated to 100° C. for 16 h. Once complete, the reaction mixture is cooled to room temperature and poured onto ice. The product is then isolated as a white solid by filtration to afford 2-[(4-methylphenyl)sulfonyl]benzaldehyde (10.1 g, 39%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
p-toluenesulfinic acid sodium salt
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

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